molecular formula C8H14ClNO3 B2552819 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride CAS No. 2193059-14-0

1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride

Cat. No.: B2552819
CAS No.: 2193059-14-0
M. Wt: 207.65
InChI Key: QGWZLNYUVCUABO-UHFFFAOYSA-N
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Description

1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride is a versatile small molecule scaffold with a unique spirocyclic structure. This compound is characterized by the presence of both oxygen and nitrogen heteroatoms within its spirocyclic framework, making it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor molecule containing both oxygen and nitrogen atoms. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like trifluoroacetic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dioxane derivatives
  • 1,3-Dithiane derivatives
  • 1,3-Oxathiane derivatives

Uniqueness

1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, it contains both oxygen and nitrogen atoms within the spirocyclic ring, offering a unique combination of reactivity and stability .

Properties

IUPAC Name

1,4-dioxa-9-azaspiro[5.5]undecan-10-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c10-7-5-8(1-2-9-7)6-11-3-4-12-8;/h1-6H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWZLNYUVCUABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC12COCCO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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